Ethyl 5-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 5-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the CAS Number: 3284-51-3. It has a molecular weight of 153.18 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of this compound is C8H11NO2 . The InChI code for this compound is 1S/C8H11NO2/c1-3-11-8(10)7-5-4-6(2)9-7/h4-5,9H,3H2,1-2H3 .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a density of 1.1±0.1 g/cm3, a boiling point of 264.9±20.0 °C at 760 mmHg, and a flash point of 114.0±21.8 °C . It has 3 freely rotating bonds, and its polar surface area is 42 Å2 .Scientific Research Applications
Synthesis and Oxidation Studies
- Aerial Oxidation Studies: Ethyl 3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrole-4-carboxylate, a derivative of ethyl 5-methyl-1H-pyrrole-2-carboxylate, has been studied for its aerial oxidation properties. This study provides insights into the chemical behavior of these compounds under oxidation conditions (Cirrincione et al., 1987).
Synthesis Techniques
- Microwave Irradiation Synthesis: A method involving microwave irradiation and triethylphosphite has been used to synthesize ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates from related compounds, showcasing an efficient synthesis technique (Khajuria, Saini, & Kapoor, 2013).
- Nalidixic Acid Analogs Synthesis: Ethyl 5-methyl-2-aminopyrrole-3-carboxylate has been used in synthesizing a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, which shows antibacterial activity in vitro, demonstrating its potential in medicinal chemistry (Toja et al., 1986).
Applications in Supramolecular Chemistry
- Supramolecular Synthon: Two pyrrole-2-carboxylates have been used to demonstrate a novel supramolecular synthon of the pyrrole-2-carbonyl dimer, highlighting its potential application in crystal engineering (Yin & Li, 2006).
Applications in Chemosensor Development
- Chemosensor for Metal Ions: Ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate, a related compound, has been used in developing a colorimetric chemosensor. This sensor is efficient for the naked eye recognition of metal ions like Cu2+, Zn2+, and Co2+ (Aysha et al., 2021).
Synthesis of Bioactive Compounds
- Bioactive Pyrroles Synthesis: Ethyl 3-bromo-2-formylpyrrole-5-carboxylate, a derivative, has been used as a building block in synthesizing bioactive pyrroles with properties like anti-tumor activity, inhibition of HIV integrase, and vascular disrupting activity (Gupton et al., 2014).
Safety and Hazards
This compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P270) .
Mechanism of Action
Properties
IUPAC Name |
ethyl 5-methyl-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)7-5-4-6(2)9-7/h4-5,9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUNZXNCMZMRMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186506 | |
Record name | 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3284-51-3 | |
Record name | 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3284-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003284513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 5-methyl-1H-pyrrole-2-carboxylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81362 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main structural feature of Ethyl 5-methyl-1H-pyrrole-2-carboxylate revealed by its crystal structure?
A1: X-ray crystallography studies revealed that this compound molecules form centrosymmetric dimers through a pair of N—H⋯O hydrogen bonds. [] This indicates that the molecule can interact with itself through hydrogen bonding, which could have implications for its packing in the solid state and potentially influence its physical properties.
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